3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
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Description
3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a useful research compound. Its molecular formula is C22H18ClN3OS2 and its molecular weight is 439.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of novel compounds involving structures like pyridazinones, thiazoles, and triazoles. These compounds exhibit a range of activities against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
Synthesis of Novel Pyridazine Derivatives : A study reported the synthesis of novel pyridazine derivatives incorporated with other heterocyclic moieties. These compounds were evaluated for their antimicrobial activities, showing potent to weak activities against different pathogenic strains (Behalo et al., 2014).
Antimicrobial and Antioxidant Activities of Pyridyl Substituted Thiazolyl Triazole Derivatives : This research synthesized derivatives with pyridyl and thiazolyl triazole components, assessing their antimicrobial and antioxidant activities. The study highlighted the potential of these compounds in antibacterial and antioxidant applications (Tay et al., 2022).
Inhibitory and Biological Activities
Research into compounds with pyridazinone, thiazole, and triazole cores has also revealed various biological activities, including enzyme inhibition and anticancer properties. These findings suggest that compounds like "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole" could be explored for their potential biological activities.
Synthesis and Anticancer Evaluation : Some studies focused on the synthesis of derivatives aimed at evaluating anticancer activities. For example, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were screened against a panel of 60 cancer cell lines, demonstrating potential in anticancer drug development (Bekircan et al., 2008).
Enzyme Inhibition and Molecular Docking Studies : The design and synthesis of compounds involving heterocyclic scaffolds have been guided by molecular docking studies to evaluate their interaction with biological targets, such as enzymes or receptors. These studies help in understanding the mechanism of action and enhancing the biological activity of the compounds.
Properties
IUPAC Name |
5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c1-14-21(29-22(24-14)16-6-4-8-18(12-16)27-2)19-9-10-20(26-25-19)28-13-15-5-3-7-17(23)11-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEENAPMWIUMTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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